molecular formula C17H15ClN4O2 B3010362 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338419-21-9

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate

Cat. No. B3010362
CAS RN: 338419-21-9
M. Wt: 342.78
InChI Key: HXGNAFMMPYMWTP-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate, also known as CMT, is an organic compound belonging to the family of triazole derivatives. It is a synthetic molecule used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. CMT is an important tool for scientists to study the structure and function of molecules and to develop new drugs.

Scientific Research Applications

Crystal Structure and Synthesis

The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, closely related to the query chemical, has been synthesized and studied for its molecular conformation and packing using X-ray diffraction crystallography. This research provides insights into the structural properties of similar triazole compounds (Heng-Shan Dong & Guoyong Huo, 2009).

Structural Characterization

In another study, the synthesis and structural characterization of isostructural triazole compounds with similarities to the query chemical were carried out. This research contributes to understanding the molecular structure and potential applications of such compounds in various fields (B. Kariuki et al., 2021).

Cytotoxic and Antibacterial Activities

A study on β-carboline derivatives possessing the 1,2,3-triazole ring revealed the cytotoxic and antibacterial activities of these compounds. This indicates potential medical and pharmaceutical applications for triazole compounds (P. Salehi et al., 2016).

Bioactivity and Fungicidal Activity

Another study focused on the synthesis of a compound involving a triazole group, demonstrating its fungicidal activity and plant growth regulating properties. This suggests agricultural applications for such compounds (Shi-Feng Jian, 2003).

Tetrel Bonding Interactions

Research on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including a compound similar to the query, provides valuable insights into molecular interactions that could be significant in chemical and pharmaceutical industries (Muhammad Naeem Ahmed et al., 2020).

Lipase and α-glucosidase Inhibition

A study on novel heterocyclic compounds derived from a similar triazole structure highlighted their lipase and α-glucosidase inhibition activities, suggesting their potential use in treating metabolic disorders (O. Bekircan et al., 2015).

Agricultural Applications: Fungicides

The use of triazole-based compounds in agriculture, particularly as fungicides, was explored in a study focusing on the sustained release of carbendazim and tebuconazole. This research underscores the importance of such compounds in enhancing agricultural productivity and disease control (E. Campos et al., 2015).

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-12-2-6-14(7-3-12)19-17(23)24-11-15-10-22(21-20-15)16-8-4-13(18)5-9-16/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGNAFMMPYMWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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